3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine
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Overview
Description
3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a piperidine ring attached to a trifluoromethyl pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the methoxy and methyl groups, and the attachment of the piperidine and trifluoromethyl pyridine moieties. Key reactions may include:
Nucleophilic substitution: to introduce the methoxy group.
Reductive amination: to attach the methyl group.
Suzuki-Miyaura coupling: to link the piperidine and trifluoromethyl pyridine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: The carbonyl group in the pyridine moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as organolithium or Grignard reagents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyridine moiety play crucial roles in binding to these targets, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine: shares similarities with other pyrazine derivatives and compounds containing trifluoromethyl pyridine moieties.
Uniqueness
- The combination of the pyrazine ring, methoxy group, and trifluoromethyl pyridine moiety makes this compound unique, providing it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O2/c1-26(16-17(29-2)24-8-7-23-16)12-13-5-9-27(10-6-13)18(28)14-3-4-15(25-11-14)19(20,21)22/h3-4,7-8,11,13H,5-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSIPKLAXGYEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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